N-[(3R,4S)-1-(4-aminopyrimidin-2-yl)-4-propylpyrrolidin-3-yl]-1-(methoxymethyl)cyclobutane-1-carboxamide
Description
N-[(3R,4S)-1-(4-aminopyrimidin-2-yl)-4-propylpyrrolidin-3-yl]-1-(methoxymethyl)cyclobutane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a pyrimidine moiety, and a cyclobutane carboxamide group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[(3R,4S)-1-(4-aminopyrimidin-2-yl)-4-propylpyrrolidin-3-yl]-1-(methoxymethyl)cyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-3-5-13-10-23(17-20-9-6-15(19)22-17)11-14(13)21-16(24)18(12-25-2)7-4-8-18/h6,9,13-14H,3-5,7-8,10-12H2,1-2H3,(H,21,24)(H2,19,20,22)/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYILLDMNWOUXEI-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C2(CCC2)COC)C3=NC=CC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NC(=O)C2(CCC2)COC)C3=NC=CC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-(4-aminopyrimidin-2-yl)-4-propylpyrrolidin-3-yl]-1-(methoxymethyl)cyclobutane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Pyrimidine Moiety: This step involves the coupling of the pyrrolidine intermediate with a pyrimidine derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Cyclobutane Carboxamide Group: This can be accomplished through a cycloaddition reaction, followed by functional group modifications to introduce the carboxamide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-1-(4-aminopyrimidin-2-yl)-4-propylpyrrolidin-3-yl]-1-(methoxymethyl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine moiety, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the effects of pyrrolidine and pyrimidine derivatives on biological systems, including their interactions with proteins and nucleic acids.
Pharmacology: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.
Industrial Applications: Its chemical properties could be exploited in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-1-(4-aminopyrimidin-2-yl)-4-propylpyrrolidin-3-yl]-1-(methoxymethyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 3-((3R,4R)-3-((6-aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile
Uniqueness
N-[(3R,4S)-1-(4-aminopyrimidin-2-yl)-4-propylpyrrolidin-3-yl]-1-(methoxymethyl)cyclobutane-1-carboxamide stands out due to its unique combination of a pyrrolidine ring, a pyrimidine moiety, and a cyclobutane carboxamide group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
